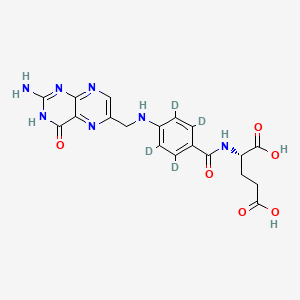![molecular formula C21H21ClN2 B563171 (3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene CAS No. 106865-63-8](/img/structure/B563171.png)
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene is a member of the hapalindole family of indole alkaloids, which are natural products isolated from cyanobacteria, specifically from the Stigonematales order . These compounds are known for their unique polycyclic ring systems and diverse biological activities, including antimicrobial and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of hapalindole K involves several key steps, including electrophilic aromatic substitution, cycloaddition, and Ritter reactions . The synthesis begins with the reaction between indole and α-methyl tiglic acid chloride, followed by a demanding intermolecular [4+2] cycloaddition . The final steps include tosyl deprotection and isonitrile formation .
Industrial Production Methods
The complexity of the synthesis and the need for specific reaction conditions make large-scale production challenging .
化学反応の分析
Types of Reactions
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of hapalindole K include lithium chloride, epoxides, and α-ketoglutarate-dependent nonheme iron halogenases . The reactions often require specific conditions such as controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of hapalindole K, which can exhibit different biological activities .
科学的研究の応用
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[76102,7
作用機序
The mechanism of action of hapalindole K involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis and to induce apoptosis in cancer cells by activating specific signaling pathways . The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in scientific research .
類似化合物との比較
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene is part of a larger family of indole alkaloids, including:
- Fischerindoles
- Ambiguines
- Welwitindolinones
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific polycyclic ring system and the presence of a chlorine atom, which contributes to its distinct biological properties .
特性
CAS番号 |
106865-63-8 |
|---|---|
分子式 |
C21H21ClN2 |
分子量 |
336.863 |
InChI |
InChI=1S/C21H21ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,16,19,24H,1,10H2,2-4H3/t16-,19+,21+/m0/s1 |
InChIキー |
VRTCQZPYIDLYAS-LDQXTDLNSA-N |
SMILES |
CC1(C2=C(C(C(C(C2)Cl)(C)C=C)[N+]#[C-])C3=CNC4=CC=CC1=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)
![Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate](/img/structure/B563102.png)






